molecular formula C84H154N2O37P2 B115488 (KDO)2-lipid IVA CAS No. 143600-83-3

(KDO)2-lipid IVA

カタログ番号: B115488
CAS番号: 143600-83-3
分子量: 1846.1 g/mol
InChIキー: XAOLJGCZESYRFT-VHSKNIDJSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(KDO)2-lipid IVA, also known as α-Kdo-(2→4)-α-Kdo-(2→6)-lipid IVA, is a defined and crucial biosynthetic intermediate in the pathway of Gram-negative bacterial outer membrane formation . This compound consists of a lipid IVA backbone glycosylated by two 3-deoxy-D-manno-octulosonic acid (KDO) residues . With a molecular formula of C84H154N2O37P2 and an average molecular weight of approximately 1846.06 Da, it serves as an essential precursor for the synthesis of lipopolysaccharide (LPS) and its immunogenic component, lipid A . The primary research value of this compound lies in its role as a substrate for specialized acyltransferases in the later stages of lipid A assembly. It is specifically recognized by enzymes such as Kdo2-lipid IVA lauroyltransferase (EC 2.3.1.241), Kdo2-lipid IVA palmitoleoyltransferase (EC 2.3.1.242), and lauroyl-Kdo2-lipid IVA myristoyltransferase (EC 2.3.1.243) . These enzymes successively add secondary acyl chains to the molecule, transforming it into the final lipid A structure which is a potent modulator of the host immune system . Consequently, this compound is indispensable for studies aimed at elucidating the molecular mechanisms of LPS biosynthesis, enzymatic function in membrane biogenesis, and the pathogenesis of Gram-negative bacteria. It is a critical tool for researchers investigating innate immunity, septic shock, and for the development of novel antibiotics and vaccine adjuvants. This product is provided for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

特性

CAS番号

143600-83-3

分子式

C84H154N2O37P2

分子量

1846.1 g/mol

IUPAC名

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1

InChIキー

XAOLJGCZESYRFT-VHSKNIDJSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

異性体SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

正規SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

他のCAS番号

143600-83-3

同義語

3-deoxy-2-octulosonic acid(2)-lipid IV(A)
3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA
Kdo(2)-lipid IV(A)

製品の起源

United States

Biosynthesis of Kdo 2 Lipid Iva

Early-Stage Precursors and Enzymatic Conversions Leading to Lipid IVA

The synthesis of lipid IVA is the foundational part of the Raetz pathway, involving six key enzymatic steps that build the tetra-acylated and bis-phosphorylated disaccharide structure from simple precursors. researchgate.net The initial reactions are catalyzed by soluble cytoplasmic enzymes, while the later steps are carried out by proteins associated with the inner membrane. nih.govresearchgate.net

UDP-N-acetylglucosamine Acyltransferases (e.g., LpxA)

The biosynthesis of lipid A begins with the enzyme UDP-N-acetylglucosamine acyltransferase, commonly known as LpxA. biomolther.org This soluble cytoplasmic enzyme catalyzes the transfer of a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.compnas.org In Escherichia coli, LpxA exhibits high selectivity for a 14-carbon chain, (R)-3-hydroxymyristoyl-ACP. mdpi.compnas.org This initial acylation step is notable for being thermodynamically unfavorable and reversible, with an equilibrium constant of approximately 0.01. pnas.org Consequently, the reaction product, UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine, does not accumulate significantly in the cell, and the subsequent irreversible step becomes the committed point of the pathway. nih.govmdpi.com

UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine Deacetylases (e.g., LpxC)

The second and first committed step of lipid A biosynthesis is catalyzed by the zinc-dependent metalloamidase LpxC. nih.govduke.edu This enzyme removes the acetyl group from the N-acetylglucosamine moiety of UDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine, producing UDP-3-O-(R-3-hydroxyacyl)-glucosamine. microbiologyresearch.orgmdpi.com Because the preceding LpxA-catalyzed reaction is reversible, the irreversible deacetylation by LpxC effectively commits the precursor to the lipid A pathway. microbiologyresearch.orgnih.gov LpxC is an essential, single-copy gene conserved in nearly all Gram-negative bacteria and has no structural homology to mammalian proteins, making it a highly attractive target for the development of new antibiotics. duke.edupnas.org Its activity is tightly regulated to control the flow of metabolites into the pathway. nih.govbiorxiv.org

UDP-3-O-(R-3-hydroxyacyl) Glucosamine (B1671600) N-Acyltransferases (e.g., LpxD)

Following deacetylation, the enzyme LpxD, a UDP-3-O-(R-3-hydroxyacyl) glucosamine N-acyltransferase, catalyzes the addition of a second (R)-3-hydroxyacyl chain. nih.govacs.org Similar to LpxA, LpxD uses an acyl-ACP as the donor, specifically (R)-3-hydroxymyristoyl-ACP in E. coli, to acylate the free amino group of the glucosamine sugar. acs.orgplos.org This reaction yields UDP-2,3-diacylglucosamine. mdpi.com LpxD is a soluble, homotrimeric enzyme belonging to a large family of acyltransferases characterized by a left-handed parallel β-helix (LβH) domain, a structure first identified in LpxA. nih.govacs.org The enzyme is essential for bacterial growth and is conserved among Gram-negative bacteria. nih.govacs.org

UDP-2,3-diacylglucosamine-specific Pyrophosphatases (e.g., LpxH)

The fourth step in the pathway involves the cleavage of the pyrophosphate bond of UDP-2,3-diacylglucosamine, which releases UMP and generates the monosaccharide product 2,3-diacylglucosamine-1-phosphate, also known as lipid X. nih.gov This reaction is catalyzed by a specific pyrophosphatase. In many bacteria, including E. coli, this enzyme is LpxH. nih.govpnas.org LpxH is an essential peripheral membrane protein. researchgate.netresearchgate.net Interestingly, the enzyme performing this crucial step is not universally conserved; alphaproteobacteria utilize a non-homologous enzyme called LpxI, and Chlamydia trachomatis uses a third, unrelated enzyme, LpxG. nih.gov The discovery of these distinct enzymes highlights the evolutionary diversity in this otherwise conserved pathway. nih.gov

Lipid A-Disaccharide Synthases (e.g., LpxB)

The formation of the characteristic disaccharide backbone of lipid A is catalyzed by LpxB, the lipid A-disaccharide synthase. nih.govacs.org This enzyme condenses one molecule of the LpxD product, UDP-2,3-diacylglucosamine, with one molecule of the LpxH product, lipid X (2,3-diacylglucosamine-1-phosphate). nih.govnih.gov The reaction forms a β(1→6) glycosidic linkage and releases UDP, resulting in the product tetraacyldisaccharide-1-phosphate. nih.govnih.gov LpxB is classified as an inverting glycosyltransferase and is a member of the GT-B superfamily. nih.gov In E. coli, LpxB behaves as a peripheral membrane protein, associating with the membrane where its lipid substrates are located. nih.govacs.org

Tetraacyldisaccharide 4'-Kinases (e.g., LpxK)

The final step in the synthesis of lipid IVA is the phosphorylation of the 4'-hydroxyl group of the distal glucosamine unit of tetraacyldisaccharide-1-phosphate. nih.govresearchgate.net This reaction is catalyzed by the tetraacyldisaccharide 4'-kinase, LpxK, using ATP as the phosphate (B84403) donor. researchgate.netwikipedia.org The product, tetraacyldisaccharide-1,4'-bisphosphate, is known as lipid IVA. nih.gov LpxK is an essential inner membrane-associated protein, belonging to the P-loop containing nucleoside triphosphate hydrolase superfamily. nih.govduke.edu Its activity requires a detergent micelle environment in vitro, indicating that the phosphorylation of its lipid substrate occurs at the membrane surface. nih.govduke.edu

Final Assembly: The Addition of KDO Residues

With the synthesis of lipid IVA complete, the final steps to form the titular compound involve the sequential addition of two KDO residues. This process is catalyzed by the bifunctional KDO transferase WaaA (also known as KdtA), an integral inner membrane enzyme. nih.govpnas.org WaaA transfers two KDO moieties from the activated sugar donor, CMP-KDO, to the 6'-hydroxyl group of lipid IVA. nih.govuniprot.org The resulting molecule, (KDO)2-lipid IVA, is the minimal lipopolysaccharide structure required for viability in most Gram-negative bacteria. ontosight.aimicrobiologyresearch.org In E. coli, this molecule serves as the anchor and foundation for the subsequent attachment of the core oligosaccharide and O-antigen to form the complete LPS molecule. nih.gov

Table 1: Enzymatic Steps in the Biosynthesis of Lipid IVA

EnzymeEnzyme Commission (EC) NumberFunctionSubstrate(s)Product
LpxA2.3.1.129AcyltransferaseUDP-N-acetylglucosamine + (R)-3-hydroxyacyl-ACPUDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamine
LpxC3.5.1.108DeacetylaseUDP-3-O-[(R)-3-hydroxyacyl]-N-acetylglucosamineUDP-3-O-[(R)-3-hydroxyacyl)-glucosamine
LpxD2.3.1.191N-AcyltransferaseUDP-3-O-(R-3-hydroxyacyl)-glucosamine + (R)-3-hydroxyacyl-ACPUDP-2,3-diacylglucosamine
LpxH3.6.1.54PyrophosphataseUDP-2,3-diacylglucosamine2,3-diacylglucosamine-1-phosphate (Lipid X) + UMP
LpxB2.4.1.182Disaccharide SynthaseUDP-2,3-diacylglucosamine + 2,3-diacylglucosamine-1-phosphateTetraacyldisaccharide-1-phosphate + UDP
LpxK2.7.1.130KinaseTetraacyldisaccharide-1-phosphate + ATPTetraacyldisaccharide-1,4'-bisphosphate (Lipid IVA) + ADP

Table 2: Final KDO Addition

EnzymeEnzyme Commission (EC) NumberFunctionSubstrate(s)Product
WaaA (KdtA)2.4.99.12KDO TransferaseLipid IVA + 2 CMP-KDOThis compound + 2 CMP

KDO Incorporation into Lipid IVA

The attachment of KDO residues to lipid IVA is a critical step in the formation of the inner core of LPS. nih.gov This process is catalyzed by a series of enzymes, beginning with the synthesis of the KDO sugar itself, followed by its activation and transfer to the lipid A precursor, lipid IVA. umich.eduresearchgate.net

3-Deoxy-D-manno-2-octulosonic Acid (KDO) Synthesis Enzymes

The biosynthesis of KDO is a multi-step enzymatic pathway involving several key enzymes. umich.eduresearchgate.net These enzymes work in a sequential manner to convert a precursor from the pentose (B10789219) phosphate pathway into KDO. plos.org

KdsD (D-arabinose 5-phosphate isomerase): This enzyme, also known as arabinose-5-phosphate (B10769358) isomerase (API), catalyzes the initial step in KDO biosynthesis. researchgate.netnih.gov It facilitates the reversible conversion of D-ribulose 5-phosphate, an intermediate of the pentose phosphate pathway, into D-arabinose 5-phosphate (A5P). umich.eduplos.org In Escherichia coli, in addition to KdsD, another isomerase, GutQ, can also perform this function. mdpi.com

KdsA (KDO-8-phosphate synthase): Following the formation of A5P, KdsA catalyzes the condensation of A5P with phosphoenolpyruvate (B93156) (PEP). researchgate.netnih.govgeneticsmr.org This reaction results in the formation of KDO-8-phosphate (KDO8P). geneticsmr.org KdsA is a crucial enzyme, and its inhibition can disrupt the synthesis of LPS and affect bacterial viability. researchgate.netmicrobiologyresearch.org The expression of the kdsA gene is often regulated by the growth phase of the bacteria. asm.orgnih.gov

KdsC (KDO-8-phosphate phosphatase): The third step in the pathway is catalyzed by KdsC. umich.eduresearchgate.net This enzyme hydrolyzes the phosphate group from KDO-8-phosphate to produce KDO and inorganic phosphate. nih.govuniprot.org KdsC belongs to the HAD superfamily of hydrolases and exhibits high substrate specificity. researchgate.netnih.gov

KdsB (CMP-KDO synthetase): Before KDO can be transferred to lipid IVA, it must be activated. asm.org This activation is carried out by KdsB, also known as CTP:CMP-3-deoxy-D-manno-octulosonate cytidylyltransferase. plos.orgasm.org KdsB catalyzes the reaction between KDO and cytidine (B196190) triphosphate (CTP) to form CMP-KDO, the activated sugar nucleotide donor for the KDO transferase. nih.govresearchgate.netnih.gov The expression of the kdsB gene, like kdsA, is also subject to growth phase-dependent regulation. asm.orgnih.gov In some organisms, like E. coli strains that produce group II K-antigens, an isozyme of KdsB called KpsU exists and is involved in capsule synthesis. plos.org

Table 1: Enzymes in KDO Synthesis
EnzymeGeneFunctionSubstrate(s)Product(s)
D-arabinose 5-phosphate isomerasekdsD, gutQIsomerizationD-ribulose 5-phosphateD-arabinose 5-phosphate
KDO-8-phosphate synthasekdsACondensationD-arabinose 5-phosphate, PhosphoenolpyruvateKDO-8-phosphate
KDO-8-phosphate phosphatasekdsCHydrolysisKDO-8-phosphateKDO, Inorganic phosphate
CMP-KDO synthetasekdsBActivationKDO, CTPCMP-KDO, Pyrophosphate

KDO Transferases (e.g., KdtA/WaaA)

The transfer of the activated KDO moiety from CMP-KDO to lipid IVA is catalyzed by KDO transferases. pnas.orgnih.gov In many Gram-negative bacteria, including E. coli, this function is carried out by the enzyme WaaA, which is also known as KdtA. nih.govjax.org

WaaA is an integral membrane protein located at the cytoplasmic face of the inner membrane. pnas.orgnih.gov It is a bifunctional enzyme in E. coli, meaning it sequentially transfers two KDO residues from two molecules of CMP-KDO to a single molecule of lipid IVA. nih.govnih.gov The first KDO residue is attached to the 6'-position of the distal glucosamine unit of lipid IVA. researchgate.netnih.gov The second KDO residue is then added to the first KDO, forming a KDO-KDO disaccharide. nih.gov The functionality of WaaA can vary between bacterial species; for instance, the KdtA from Haemophilus influenzae is monofunctional and transfers only a single KDO residue. nih.gov

Stoichiometry of KDO Residue Transfer to Lipid IVA

The biosynthesis of the core LPS structure begins with the phosphorylation of a disaccharide precursor to form lipid IVA. nih.gov Following this, the KDO transferase WaaA sequentially adds two KDO units from CMP-KDO to lipid IVA. nih.govresearchgate.net The product of this reaction, this compound, is then further acylated to form the mature lipid A portion of LPS. nih.gov

Enzymatic Modifications of Kdo 2 Lipid Iva and Derived Lipid a Structures

Acyltransferases and Secondary Acyl Chain Addition

Following the synthesis of the (KDO)2-lipid IVA precursor, late acyltransferases catalyze the addition of secondary (or "late") acyl chains to the hydroxyl groups of the primary 3-hydroxy fatty acids. This process is fundamental in creating the mature, often hexa-acylated or hepta-acylated, lipid A structure characteristic of many Gram-negative bacteria. frontiersin.orgasm.org These enzymes typically utilize fatty acids activated by attachment to an acyl carrier protein (ACP) as their donor substrates. The number, length, and position of these secondary acyl chains introduce significant structural diversity to lipid A across different bacterial species. mdpi.comoup.com

Lauroyltransferases (e.g., LpxL/HtrB/WaaM)

Lauroyltransferases are a key class of enzymes responsible for the addition of a lauroyl (C12:0) group to the lipid A precursor. In the well-characterized pathway of Escherichia coli, the enzyme LpxL (also known as HtrB or WaaM) transfers a laurate molecule from lauroyl-ACP to the 2'-position R-3-hydroxymyristate of this compound. asm.orgresearchgate.net This reaction is a critical step in the formation of hexa-acylated lipid A. asm.org In E. coli, the action of LpxL typically precedes the final acylation step catalyzed by LpxM. While LpxL exhibits a tenfold selectivity for lauroyl-ACP over myristoyl-ACP, this specificity can vary among different bacterial species. researchgate.net For instance, in Klebsiella pneumoniae, an LpxL homolog (LpxL1) also transfers a C12:0 secondary acyl chain to the 2'-position of lipid A. researchgate.net

Myristoyltransferases (e.g., LpxM/MsbB/WaaN)

Following the action of LpxL in E. coli, the myristoyltransferase LpxM (also known as MsbB or WaaN) completes the synthesis of the canonical hexa-acylated lipid A. LpxM catalyzes the transfer of a myristoyl (C14:0) group from myristoyl-ACP to the 3'-position R-3-hydroxymyristate of the now penta-acylated Kdo2-(lauroyl)-lipid IVA. asm.orgnih.gov The enzyme functions optimally after the incorporation of laurate by LpxL, acylating Kdo2-(lauroyl)-lipid IVA approximately 100 times faster than its tetra-acylated precursor, this compound. nih.gov While LpxM in E. coli shows a preference for myristoyl-ACP, it can also transfer laurate. nih.gov The activity of LpxM orthologs can be quite diverse; for example, the LpxM homolog in Acinetobacter baumannii (LpxMAb) is a bifunctional enzyme that adds two lauroyl groups to produce a hepta-acylated lipid A. researchgate.netasm.org

Palmitoleoyltransferases (e.g., LpxP)

Gram-negative bacteria can adapt to environmental changes, such as lower temperatures, by altering their lipid A structure. In E. coli, at low temperatures (e.g., 12°C), the expression of LpxP, a palmitoleoyltransferase, is induced. frontiersin.org LpxP is a homolog of LpxL and transfers a palmitoleoyl (C16:1) group to the same 2'-position where LpxL would typically add a lauroyl group. researchgate.net This replacement of a saturated fatty acid with an unsaturated one is thought to help maintain the fluidity of the outer membrane in cold environments. frontiersin.org Following the action of LpxP, LpxM can then add a myristate to the 3'-position, creating a hexa-acylated lipid A species adapted for the cold. nih.gov

Other Secondary Acyltransferases (e.g., LpxJ, LpxXL for 27-hydroxyoctacosanoate)

The diversity of lipid A structures is further expanded by other secondary acyltransferases with distinct specificities.

LpxJ : This acyltransferase is found in many bacteria that lack an LpxM homolog, such as Helicobacter pylori and Rickettsia species. microbiologyresearch.orgresearchgate.net In Rickettsia, LpxJ catalyzes the transfer of a C14 or C16 fatty acid to the 3'-linked primary acyl chain of the lipid A precursor. nih.govnih.gov Unlike the strict sequential order seen in E. coli, some LpxJ homologs can act on both tetra-acylated and penta-acylated lipid A substrates, indicating greater flexibility in the acylation sequence. nih.govasm.org

LpxXL : A unique feature of the lipid A from plant symbionts like Rhizobium leguminosarum is the presence of a very-long-chain fatty acid (VLCFA), 27-hydroxyoctacosanoic acid (C28). nih.govnih.gov The enzyme LpxXL is the specialized acyltransferase responsible for transferring this C28 moiety from a dedicated acyl carrier protein, AcpXL, to the this compound acceptor. nih.govoup.com This modification is crucial for the integrity of the outer membrane in these bacteria and for their symbiotic relationship with host plants. oup.comapsnet.org The genes for VLCFA synthesis, including acpXL and lpxXL, are often found clustered together on the chromosome. nih.govmdpi.com

Dephosphorylation and Phosphate (B84403) Modifications

Dephosphorylation :

LpxE (1-phosphatase) : This enzyme selectively removes the phosphate group from the 1-position of lipid A. asm.orgnih.gov LpxE is a membrane-bound phosphatase with its active site facing the periplasm. nih.gov It is found in various bacteria, including Rhizobium leguminosarum, Helicobacter pylori, and Francisella novicida. asm.orgnih.gov The removal of this phosphate group can be the first step in further modifications at this position or can serve to reduce the net negative charge of the LPS, often conferring resistance to cationic antimicrobial peptides like polymyxin (B74138). asm.orgasm.org LpxE is highly selective and does not cleave the 4'-phosphate. nih.gov

LpxF (4'-phosphatase) : This enzyme specifically removes the 4'-phosphate group from lipid A precursors. nih.govnih.gov Found in pathogens like Francisella novicida, LpxF is also a periplasmically oriented inner membrane protein. nih.govnih.gov Its activity is crucial for virulence, as the resulting modified lipid A is a poor activator of the host innate immune response. nih.gov LpxF from F. novicida acts on tetra- and penta-acylated lipid A but not the hexa-acylated form found in E. coli. uniprot.org

Phosphate Addition and Modification :

LpxT (1-diphosphate synthase) : In E. coli, about one-third of lipid A molecules contain a diphosphate (B83284) at the 1-position. nih.gov This modification is catalyzed by LpxT, which transfers a phosphate group from undecaprenyl pyrophosphate (C55-PP) to the 1-phosphate of lipid A. ebi.ac.ukmybiosource.comuniprot.org This reaction occurs in the periplasm and links lipid A modification directly to the recycling of the essential carrier lipid undecaprenyl phosphate, which is required for peptidoglycan and O-antigen synthesis. nih.gov

EptB (Phosphoethanolamine Transferase) : Some bacteria modify their LPS by adding a phosphoethanolamine (pEtN) moiety. The enzyme EptB, found in E. coli and Salmonella typhimurium, catalyzes the transfer of pEtN from phosphatidylethanolamine (B1630911) to the outer Kdo residue of (KDO)2-lipid A. nih.govebi.ac.ukqmul.ac.ukuniprot.org This addition is often induced by environmental signals, such as high calcium concentrations, and can protect cells with a deficient LPS core. nih.gov Other pEtN transferases can modify the phosphate groups of lipid A directly, reducing the net negative charge and contributing to resistance against cationic antimicrobial peptides. mdpi.com

Compound and Enzyme Information

Phosphoethanolamine Transferases (e.g., EptA)

Other Core Oligosaccharide Modifications Initiated from (KDO)₂-lipid IVA

Following the synthesis of (KDO)₂-lipid IVA, a series of glycosyltransferases, often designated as Waa enzymes, extend the inner core of the LPS. microbiologyresearch.orgacs.org These enzymes sequentially add specific sugar residues to the KDO moieties. For example, in E. coli K-12, the enzyme WaaA (also known as KdtA) is a bifunctional transferase that adds two KDO residues to lipid IVA. microbiologyresearch.orgpnas.org

Table 5: Examples of Glycosyltransferases for Inner Core Extension

EnzymeFunctionOrganism ExampleReferences
WaaA (KdtA) Transfers two KDO residues to lipid IVA.E. coli microbiologyresearch.orgpnas.org
WaaG Adds a glucose residue to the inner core.E. coli K-12 acs.org
WaaB Adds a galactose residue to the glucose of the inner core.E. coli K-12 acs.org
WaaO / WaaI Adds a galactose residue to the inner core.E. coli K-12 / S. typhimurium acs.org

In some Gram-negative bacteria, the initially synthesized (KDO)₂-lipid A is subject to hydrolysis by a KDO hydrolase (KdoH), which removes the outer KDO residue. nih.govresearchgate.net This enzymatic activity has been identified in bacteria such as Helicobacter pylori, Francisella tularensis, and Legionella pneumophila. harvard.edunih.gov The gene encoding this enzyme has been designated kdhA. harvard.edu

Table 6: Characteristics of KDO Hydrolase (KdoH)

FeatureDescriptionReferences
Enzyme KDO Hydrolase (KdoH, KdhA) microbiologyresearch.orgharvard.edu
Function Removes the outer KDO residue from (KDO)₂-lipid A. nih.govresearchgate.netharvard.edu
Substrate (KDO)₂-lipid A derivatives. researchgate.netresearchgate.net
Location Periplasmic side of the inner membrane. researchgate.net
Significance - Alters the structure of the LPS core. - Can be a prerequisite for other lipid A modifications. - Affects O-antigen expression. - Modulates host immune response. nih.govresearchgate.net

Glucosamine (B1671600) and Aminogluconate Conversions (e.g., 1-oxidase)

The structural integrity of the lipid A domain of lipopolysaccharide (LPS) can be extensively altered by various enzymatic modifications. These changes are crucial for Gram-negative bacteria, often allowing them to evade the host's innate immune system and resist cationic antimicrobial peptides. nih.govuniprot.org Modifications frequently target the glucosamine backbone of lipid A precursors or involve the synthesis and attachment of novel sugar moieties derived from glucosamine precursors. nih.govnih.gov Key among these transformations are oxidation reactions that convert glucosamine derivatives into aminogluconates or related structures, initiating complex biosynthetic pathways. uniprot.orgoup.com

One of the most significant modifications is the addition of 4-amino-4-deoxy-L-arabinose (Ara4N) to the phosphate groups of the lipid A backbone. nih.govresearchgate.net This modification confers resistance to polymyxin and other cationic antimicrobial peptides. acs.orgrcsb.org The biosynthesis of the Ara4N moiety is a multi-step process initiated by the bifunctional enzyme ArnA. nih.govuniprot.org ArnA possesses two distinct domains: a C-terminal dehydrogenase (an oxidase) and an N-terminal transformylase. nih.govacs.org The pathway begins with the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) by the ArnA dehydrogenase domain. nih.govuniprot.orgrcsb.org This reaction produces UDP-4''-ketopentose [UDP-β-(L-threo-pentapyranosyl-4''-ulose)]. acs.orgrcsb.org Subsequent enzymatic steps, including a transamination reaction catalyzed by a separate enzyme, ArnB, lead to the formation of UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N). nih.govacs.org The ArnA transformylase domain then formylates this product before it is transferred to the lipid A molecule by other enzymes in the pathway. nih.gov

Another critical enzymatic conversion involves the direct oxidation of UDP-N-acetylglucosamine (UDP-GlcNAc), a common precursor in bacterial cell wall synthesis. oup.combiomolther.orgnih.gov Enzymes such as GnaA in Escherichia coli O180 function as UDP-GlcNAc dehydrogenases. oup.com GnaA catalyzes the NAD+-dependent oxidation of UDP-GlcNAc at the C6 position to produce UDP-N-acetyl-D-glucosaminuronic acid (UDP-GlcNAcA). oup.com This aminogluconate derivative serves as a precursor for the synthesis of various O-antigen polysaccharides. oup.commit.edu In Pseudomonas aeruginosa, a similar oxidation of UDP-GlcNAc to UDP-GlcNAcA is performed by the enzyme WbpO. nih.govresearchgate.net The resulting UDP-GlcNAcA can then be further modified, for instance, by C4 epimerases like WbpP, which converts it to UDP-N-acetylgalactosaminuronic acid (UDP-GalNAcA), highlighting the modularity of these biosynthetic pathways. nih.govresearchgate.net

These oxidation and conversion reactions demonstrate the sophisticated enzymatic machinery that bacteria employ to modify lipid A and related structures. By altering the charge and structure of the bacterial outer membrane, these modifications play a vital role in bacterial adaptation and survival in hostile environments. nih.govuniprot.org

Interactive Data Table: Key Enzymes in Glucosamine and Aminogluconate Conversions

EnzymeOrganism ExampleSubstrate(s)Product(s)FunctionReference(s)
ArnA (dehydrogenase domain) E. coli, P. aeruginosaUDP-glucuronic acid, NAD+UDP-4''-ketopentose, NADH, CO2Initiates the biosynthesis of 4-amino-4-deoxy-L-arabinose (Ara4N) for lipid A modification. nih.govuniprot.orgacs.org
ArnA (transformylase domain) E. coli, P. aeruginosaUDP-L-Ara4N, N10-formyltetrahydrofolateUDP-L-4-formamido-arabinose, TetrahydrofolateFormylates UDP-L-Ara4N in the Ara4N pathway. nih.govacs.orgrcsb.org
GnaA E. coli O180UDP-N-acetylglucosamine, NAD+UDP-N-acetyl-D-glucosaminuronic acid, NADHSynthesizes UDP-GlcNAcA for O-antigen production. oup.com
WbpO P. aeruginosaUDP-N-acetylglucosamineUDP-N-acetyl-D-glucosaminuronic acidOxidizes UDP-GlcNAc to UDP-GlcNAcA. nih.govresearchgate.net
WbpP P. aeruginosaUDP-N-acetyl-D-glucosaminuronic acidUDP-N-acetyl-D-galactosaminuronic acidEpimerizes UDP-GlcNAcA to UDP-GalNAcA. nih.govresearchgate.net

Genetic Regulation and Control of Kdo 2 Lipid Iva Metabolism

Transcriptional and Translational Control Mechanisms

The expression of genes involved in the (KDO)2-lipid IVA biosynthetic pathway is meticulously controlled to ensure a balanced production of lipopolysaccharide (LPS) and other essential membrane components like phospholipids. researchgate.net

Transcriptional Regulation:

A key example of transcriptional control is seen in the regulation of the rpoE gene, which encodes the alternative sigma factor σE. nih.gov This sigma factor is crucial for the extracytoplasmic stress response and regulates functions related to LPS translocation and modification. nih.gov The transcription of rpoE is complex, involving multiple promoters that are activated by different signals. For instance, defects in the LPS core biosynthesis can lead to the activation of an rpoE promoter (P3) in a manner dependent on the Rcs phosphorelay system. nih.gov Furthermore, the gene cluster lpxD-fabZ-lpxA-lpxB in E. coli and other bacteria highlights a coordinated regulation. nih.gov While lpxA, lpxB, and lpxD are directly involved in lipid A synthesis, fabZ participates in phospholipid biosynthesis, indicating a transcriptional link to maintain membrane homeostasis. nih.gov

Translational Regulation:

Regulatory Elements and Stress Responses Affecting Lipid A Acylation

Bacteria can modify the structure of their lipid A, including its acylation pattern, in response to environmental cues. These modifications are crucial for adapting to different growth conditions and for evading the host immune system. nih.govnih.gov

Temperature:

Temperature is a significant environmental factor that influences lipid A acylation. For instance, Yersinia pestis alters its lipid A acylation pattern based on the growth temperature. nih.gov At 37°C, it produces a tetra-acylated lipid A, whereas at lower temperatures, a hexa-acylated form predominates. nih.gov This change in acylation affects the bacterium's interaction with the host immune system. nih.gov Generally, changes in temperature affect the fluidity and packing of the lipid bilayer, which can necessitate structural adaptations in membrane components. tandfonline.comnih.govacs.orgresearchgate.net Lower temperatures can lead to increased unsaturation or branching of fatty acid chains to maintain membrane fluidity. tandfonline.com

RpoE Sigma Factor:

Other Regulatory Systems:

In Salmonella enterica, the two-component regulatory system PhoP-PhoQ controls the modification of lipid A in response to environmental signals, which is linked to its virulence. nih.gov Another system involves the outer membrane protein PagP, which, in response to certain stimuli, transfers a palmitate group to lipid A, resulting in a hepta-acylated form that confers resistance to antimicrobial peptides. nih.gov

Essentiality of Biosynthetic Genes for Bacterial Viability

The biosynthetic pathway of (KDO)2-lipid A is, for the most part, essential for the viability of Gram-negative bacteria. nih.govnih.govnih.gov This makes the enzymes of this pathway prime targets for the development of novel antibiotics. researchgate.netresearchgate.net

KDO Pathway:

The incorporation of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) into the lipid A precursor is a vital step for the assembly of a functional outer membrane in the majority of Gram-negative bacteria. microbiologyresearch.orgresearchgate.net The minimal structure required for viability in many enteric bacteria is Kdo2-lipid A. nih.govnih.gov Consequently, the enzymes of the KDO biosynthetic pathway are generally essential. researchgate.net For example, the bifunctional enzyme WaaA (KdtA), which transfers two Kdo residues to lipid IVA, is an obligate step in the pathway. microbiologyresearch.org

Lpx Genes:

Many of the genes encoding the enzymes for the early steps of lipid A biosynthesis, known as lpx genes, are indispensable. The constitutive biosynthesis of lipid A via the Raetz pathway is fundamental for bacterial viability. researchgate.net

LpxA : Catalyzes the first step of the pathway. researchgate.net While the reaction is reversible, LpxA is crucial. nih.gov

LpxC : Catalyzes the second, and first committed, step of lipid A biosynthesis. microbiologyresearch.orgresearchgate.net Its essential nature and lack of homology to other deacetylases make it a particularly attractive drug target. microbiologyresearch.org

LpxD : Responsible for the third step in the pathway. researchgate.net

LpxH, LpxB, LpxK : These enzymes catalyze subsequent steps leading to the formation of lipid IVA. In E. coli, all enzymes required up to the synthesis of Kdo2-lipid IVA are essential for viability. mdpi.com

LpxL and LpxM : These late acyltransferases, which add secondary acyl chains to Kdo2-lipid IVA, are also required for the viability of certain mutant strains, such as the lapC190 mutant of E. coli. mdpi.com

However, there are exceptions to the universal essentiality of LPS. Certain strains of Neisseria meningitidis, Moraxella catarrhalis, and Acinetobacter baumannii can survive without LPS. nih.govplos.org In A. baumannii, for instance, genes for LOS (lipooligosaccharide, a form of LPS) synthesis are not essential for survival in some strains, although the transport system for LOS (Lpt) appears to play a more critical role. plos.org In Pseudomonas aeruginosa, genes for the production of lipid A and KDO are essential. pnas.org

Table of Key Genes and Their Essentiality

GeneEnzyme/ProteinFunction in this compound PathwayEssentiality Status
lpxAUDP-N-acetylglucosamine acyltransferaseFirst step: Acylation of UDP-GlcNAcGenerally essential nih.govresearchgate.net
lpxCUDP-3-O-(acyl)-GlcNAc deacetylaseSecond and committed step: DeacetylationEssential microbiologyresearch.orgresearchgate.net
lpxDUDP-3-O-(acyl)-glucosamine N-acyltransferaseThird step: Addition of second acyl chainGenerally essential nih.govresearchgate.net
lpxHUDP-2,3-diacylglucosamine hydrolaseCleavage of UMP from UDP-2,3-diacylglucosamineEssential in E. coli mdpi.com
lpxBLipid A disaccharide synthaseCondensation to form disaccharideGenerally essential nih.govresearchgate.net
lpxKLipid A 4'-kinasePhosphorylation to form lipid IVAEssential in E. coli microbiologyresearch.orgmdpi.com
waaA (kdtA)Kdo transferaseAddition of two KDO residues to lipid IVAEssential microbiologyresearch.orgresearchgate.net
rpoESigma factor σERegulator of extracytoplasmic stress responseEssential for viability at high temperature researchgate.net

Structural Biology and Enzymatic Mechanisms of Kdo 2 Lipid Iva Modifying Enzymes

Catalytic Mechanisms of Key Biosynthetic and Modifying Enzymes

The synthesis of (KDO)₂-lipid A from lipid IVA involves a series of enzymatic steps, each catalyzed by a specific enzyme with a distinct mechanism. The initial steps of the Raetz pathway, which leads to the formation of the lipid A backbone, are carried out by soluble cytoplasmic enzymes. nih.govannualreviews.org This includes the sequential actions of LpxA, LpxC, and LpxD. nih.gov The first reaction, catalyzed by LpxA, is reversible. nih.gov

Subsequent modifications of the lipid A structure often occur at the periplasmic face of the inner membrane or within the outer membrane. nih.gov Key enzymes involved in modifying (KDO)₂-lipid IVA include:

WaaA (KdtA): This bifunctional enzyme transfers two 3-deoxy-D-manno-octulosonic acid (Kdo) residues from CMP-Kdo to the lipid IVA acceptor. microbiologyresearch.orgplos.org The addition of these Kdo residues is a mandatory step before the final acylation of the molecule. microbiologyresearch.org WaaA is highly specific for its donor substrate, CMP-Kdo, but can tolerate variations in the acylation length and disaccharide backbone of the lipid A acceptor. microbiologyresearch.org

LpxL and LpxM: These late acyltransferases are responsible for adding secondary acyl chains to (KDO)₂-lipid IVA. LpxL first transfers a lauroyl group to the 2'-position, followed by the LpxM-catalyzed addition of a myristoyl group to the 3'-position, completing the formation of hexa-acylated (KDO)₂-lipid A. microbiologyresearch.org These enzymes utilize acyl-carrier proteins (ACPs) as their acyl donors. microbiologyresearch.org In some bacteria, like cold-adapted E. coli, LpxP can substitute for LpxL, incorporating a palmitoleate (B1233929) instead of a laurate. plos.org

PagP, PagL, and LpxR: These outer membrane enzymes are involved in remodeling the acyl chains of lipid A. microbiologyresearch.org PagP transfers a palmitate from a phospholipid to the 2-position of (KDO)₂-lipid A. nih.gov PagL removes the R-3-hydroxymyristate chain at position 3. pnas.org LpxR is a 3'-O-deacylase that removes the entire 3'-acyloxyacyl group in a calcium-dependent manner. pnas.org

Phosphatases and Phosphotransferases: Several enzymes modify the phosphate (B84403) groups of the lipid A backbone. LpxK is an integral inner membrane kinase that phosphorylates the 4'-position of the disaccharide precursor to form lipid IVA. microbiologyresearch.org In some bacteria like Rhizobium leguminosarum, a Kdo-dependent 4'-phosphatase removes the 4'-phosphate from (KDO)₂-lipid IVA. pnas.org Other enzymes, like EptB, add phosphoethanolamine to the Kdo residues. uniprot.org

Kdo Hydrolases: In certain pathogens like Helicobacter pylori and Francisella tularensis, a Kdo hydrolase can remove the outer Kdo sugar from (KDO)₂-lipid A precursors. researchgate.net This modification can alter the molecule's interaction with the host immune system. researchgate.net

Active Site Characterization and Substrate Recognition

The active sites of these enzymes are tailored to recognize specific substrates and catalyze their respective reactions.

E. coli LpxA: The active site of LpxA functions like a "hydrocarbon ruler," showing a strong preference for incorporating C14 hydroxyacyl chains over C12 or C16 chains. annualreviews.org

WaaA (KdtA): Crystal structures of WaaA from Aquifex aeolicus have provided insights into the CMP-binding site and have implicated a specific sequence motif in Kdo binding. nih.gov A cluster of highly conserved amino acid residues is thought to be the binding site for the membrane-associated lipid IVA acceptor. nih.gov

LpxR: The crystal structure of Salmonella typhimurium LpxR reveals a 12-stranded β-barrel structure. pnas.org Its active site is situated between the barrel wall and an α-helix formed by an extracellular loop. pnas.org LpxR requires the presence of Kdo sugars on its substrate for activity, as it cannot cleave lipid IVA. pnas.org

LpxK: The crystal structure of LpxK has been determined, providing a basis for understanding its catalytic mechanism. nih.gov

LpxD: The LpxD protein has a trimeric structure with distinct quaternary assembly and active sites compared to the related LpxA protein. d-nb.info

Membrane Integration and Localization of Enzymes (Inner Membrane, Outer Membrane)

The subcellular localization of these enzymes is crucial for the sequential nature of the LPS biosynthetic pathway.

Cytoplasmic Enzymes: The initial enzymes of the Raetz pathway, LpxA, LpxC, and LpxD, are soluble proteins located in the cytoplasm. annualreviews.org

Inner Membrane Enzymes:

LpxH and LpxB are peripheral inner membrane proteins. annualreviews.org

The later enzymes in the pathway, including LpxK, KdtA, LpxL, and LpxM, are integral inner membrane proteins with their active sites facing the cytoplasm. annualreviews.org This localization allows them to access their lipid substrates within the inner membrane and their soluble co-substrates from the cytoplasm. researchgate.net

The ABC transporter MsbA is located in the inner membrane and is responsible for flipping the completed KDO₂-lipid A-core oligosaccharide from the cytoplasmic leaflet to the periplasmic leaflet. microbiologyresearch.orgresearchgate.net

Outer Membrane Enzymes:

Enzymes that modify the acyl chains of lipid A, such as PagP, PagL, and LpxR, are located in the outer membrane. nih.govmicrobiologyresearch.org This positioning allows them to act on lipid A after it has been transported to the outer membrane. researchgate.net

The distinct localization of the biosynthetic and modifying enzymes ensures a controlled and sequential assembly and modification of the (KDO)₂-lipid A molecule as it traverses from the cytoplasm to its final destination in the outer leaflet of the outer membrane. researchgate.net

Protein-Protein Interactions within Biosynthetic Complexes

Evidence suggests that some of the enzymes involved in (KDO)₂-lipid A biosynthesis may form complexes to facilitate efficient substrate channeling and regulation.

Lpt System: The transport of LPS from the inner membrane to the outer membrane is mediated by the Lpt (Lipopolysaccharide transport) system, which consists of seven proteins (LptA, LptB, LptC, LptD, LptE, LptF, and LptG) that form a trans-envelope complex. nih.gov LptC, part of the inner membrane LptB₂FG complex, is thought to dock the periplasmic protein LptA, which then shuttles LPS across the periplasm to the outer membrane protein LptD. nih.gov LptD and the lipoprotein LptE form a translocon at the outer membrane for the final insertion of LPS. nih.gov

Kdo Hydrolase Complex: In H. pylori, the Kdo hydrolase activity depends on a putative two-protein complex composed of Hp0579 and Hp0580. nih.gov Similarly, in F. tularensis, the Kdo hydrolase is a two-component enzyme. researchgate.net

Metabolic Channeling: A modeling study of the E. coli lipid A pathway suggests the possibility of metabolic channeling between LpxH and LpxB. plos.org

Regulatory Interactions: In E. coli, the FtsH/YciM protease complex, modulated by LapC (YejM), is involved in regulating the levels of LpxC, the enzyme catalyzing the first committed step in lipid A biosynthesis. microbiologyresearch.org

The formation of these protein complexes highlights the coordinated nature of LPS biosynthesis and transport, ensuring the efficient and regulated production of this essential outer membrane component.

Molecular Mechanisms of Kdo 2 Lipid Iva in Host Bacterium Interactions

Immunological Recognition of (KDO)2-lipid IVA and its Derivatives

The host's ability to detect the presence of Gram-negative bacteria is largely dependent on the recognition of the lipid A portion of LPS, for which this compound is a precursor. duke.edunih.gov This recognition is mediated by a specific receptor complex on the surface of immune cells.

The primary sensor for LPS and its precursors in mammals is the Toll-like receptor 4 (TLR4), which forms a complex with the myeloid differentiation factor 2 (MD-2). microbiologyresearch.orgnih.govnih.gov TLR4 cannot recognize lipid A or its derivatives on its own; it requires MD-2, which contains a deep hydrophobic pocket that accommodates the lipid chains of the molecule. nih.govumassmed.edu

The process of recognition begins when LPS is extracted from the bacterial membrane and delivered to the TLR4-MD-2 complex. nih.gov The lipid chains of the molecule, such as those on this compound, insert into the hydrophobic pocket of MD-2. nih.govumassmed.edu This binding event induces a conformational change in the complex, leading to the dimerization of two TLR4-MD-2-ligand units. nih.govumassmed.edu This dimerization is the critical step that initiates an intracellular signaling cascade, recruiting adaptor proteins like MyD88 and TRIF, which in turn leads to the activation of transcription factors such as NF-κB. nih.gov This signaling culminates in the production of pro-inflammatory cytokines and other mediators that orchestrate the innate immune response to clear the infection. nih.govmicrobiologyresearch.org

The ability of a lipid A derivative to either activate or antagonize the TLR4-MD-2 complex is highly dependent on its specific chemical structure. nih.govoup.com Key structural features that modulate TLR4 activation include the number and length of acyl (fatty acid) chains, and the presence and nature of phosphate (B84403) and sugar groups. nih.govnih.gov

Acylation Pattern: The number of acyl chains is a critical determinant of immunological activity. oup.com Hexa-acylated (six-chain) lipid A, typical of Escherichia coli, is a potent agonist of human TLR4. nih.govnih.gov In contrast, tetra-acylated (four-chain) structures like lipid IVA are often poor activators and can act as antagonists to the human TLR4/MD-2 complex. oup.combeilstein-journals.org When an antagonist like lipid IVA binds to human MD-2, all four of its acyl chains are typically buried within the MD-2 pocket, which prevents the receptor dimerization required for signaling. nih.govbeilstein-journals.org Interestingly, this response is species-specific; lipid IVA acts as an agonist in mice. oup.comaai.orgfrontiersin.org

Phosphate Groups: The negatively charged phosphate groups on the glucosamine (B1671600) backbone are crucial for the biological activity of lipid A. umassmed.edupnas.org They form ionic interactions with positively charged residues on both TLR4 and MD-2, which helps to stabilize the dimeric receptor complex and promote strong signaling. nih.govumassmed.edu

Kdo Residues: The presence of the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) sugars is also important. The minimal structure required for maximal activation of the TLR4/MD-2 receptor complex is typically KDO2–lipid A. oup.com The absence of the Kdo moiety can lead to reduced binding affinity for MD-2 and weaker biological activity. oup.combeilstein-journals.org

FeatureAgonist (e.g., E. coli Lipid A)Antagonist (e.g., Lipid IVA in Humans)
Acyl Chains Typically 6 (Hexa-acylated)4 (Tetra-acylated)
TLR4/MD-2 Interaction Induces robust receptor dimerization. nih.govumassmed.eduBinds to MD-2 but fails to induce effective dimerization of human TLR4. nih.govfrontiersin.org
Immune Response Strong pro-inflammatory signaling. nih.govnih.govBlocks or inhibits inflammatory signaling. beilstein-journals.orgaai.org

Interaction with Toll-like Receptor 4 (TLR4) and MD-2 Complex

Role in Bacterial Adaptation and Immune Evasion Strategies

Gram-negative bacteria have evolved sophisticated mechanisms to alter their LPS structure, allowing them to adapt to different host environments and evade immune detection. nih.govasm.org By modifying the (KDO)2-lipid A portion of their LPS, bacteria can produce molecules that are less visible to the host's TLR4-MD-2 surveillance system. nih.govfrontiersin.org

A well-documented example is seen in Yersinia pestis, the causative agent of plague. nih.gov At the ambient temperature of its flea vector (21-27°C), Y. pestis produces a hexa-acylated lipid A that is readily recognized by TLR4. nih.govnih.gov However, upon transmission to a human host, the bacterium senses the higher body temperature (37°C) and remodels its lipid A to a tetra-acylated form. nih.govfrontiersin.org This less-acylated structure is a poor activator of human TLR4, allowing the bacteria to proliferate while avoiding a potent early immune response. nih.govfrontiersin.org

Other pathogenic bacteria employ similar strategies. Helicobacter pylori and Francisella tularensis are known to synthesize (KDO)2-lipid A structures that are inherently less immunostimulatory to human TLR4, which is thought to contribute to their ability to establish chronic or persistent infections. nih.govduke.eduasm.org These modifications often involve changes in acylation or phosphorylation that dampen the host innate immune response. asm.orgresearchgate.net

BacteriumAdaptation StrategyEffect on Immune Recognition
Yersinia pestis Switches from hexa-acylated to tetra-acylated lipid A at 37°C. nih.govnih.govWeakens TLR4 stimulation, facilitating evasion of human innate immunity. nih.govfrontiersin.org
Helicobacter pylori Produces under-acylated and de-phosphorylated lipid A. nih.govresearchgate.netDampens the TLR4-mediated inflammatory response, promoting chronic infection. beilstein-journals.orgresearchgate.net
Francisella tularensis Synthesizes KDO2-lipid A molecules that are poorly recognized by human TLR4. nih.govAvoids potent immune activation. nih.govasm.org

Influence on Antimicrobial Peptide Resistance

The host immune system produces cationic antimicrobial peptides (CAMPs), such as polymyxins, as a first line of defense against bacterial invasion. microbiologyresearch.orgmicrobiologyresearch.org These positively charged peptides are attracted to the negatively charged surface of Gram-negative bacteria, a charge largely contributed by the phosphate groups on lipid A. etsu.edu By disrupting the bacterial membrane, CAMPs can kill the bacteria.

To counteract this defense, many bacteria have developed strategies to modify their (KDO)2-lipid A to confer resistance to CAMPs. nih.govmicrobiologyresearch.org These modifications typically involve reducing the net negative charge of the outer membrane. This is often achieved by:

Adding positively charged moieties: Enzymes can attach amine-containing residues, such as phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the phosphate groups of lipid A. nih.govmicrobiologyresearch.orgetsu.edu This masks the negative charges and electrostatically repels the cationic peptides.

Removing phosphate groups: Some bacteria use specific phosphatases to remove one or both of the phosphate groups from the lipid A backbone, directly reducing the molecule's negative charge. nih.govasm.org

These modifications are often tightly regulated and induced in response to environmental cues, such as the presence of CAMPs, allowing bacteria to adapt and survive within the host. microbiologyresearch.org

Implications for Host Innate Immune Response Modulation

The interaction between this compound, its derivatives, and the host innate immune system is a critical determinant of the outcome of a bacterial infection. nih.govduke.edu The structure of the bacterial lipid A dictates the strength and nature of the immune response.

Potent TLR4 agonists, such as the hexa-acylated (KDO)2-lipid A from E. coli, trigger a strong, acute inflammatory response designed to rapidly clear the invading pathogen. nih.govnih.gov While beneficial in limited infections, an overwhelming infection can lead to excessive cytokine production, resulting in the life-threatening syndrome of septic shock. nih.gov

Conversely, bacteria that modify their lipid A to be poor TLR4 agonists can modulate the host response to their advantage. nih.govnih.gov By producing tetra-acylated or otherwise modified lipid A structures, pathogens like Y. pestis or H. pylori can significantly dampen the innate immune response. nih.govfrontiersin.org This immune evasion allows the bacteria to survive the initial stages of infection, replicate, and establish a foothold in the host, potentially leading to chronic infection and increased virulence. duke.edunih.gov Therefore, the molecular structure of (KDO)2-lipid A and its derivatives is a key factor that can tip the balance in the host-bacterium struggle between bacterial clearance and immune evasion.

Analytical Methodologies for Kdo 2 Lipid Iva Research

Mass Spectrometry-Based Structural Characterization

Mass spectrometry is a cornerstone in the analysis of (KDO)2-lipid IVA, providing detailed information on its molecular weight and the composition of its lipid and sugar moieties.

MALDI-TOF Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large biomolecules like this compound. In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte and minimizing fragmentation. The time it takes for the ionized molecule to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z).

For the analysis of this compound, spectra are typically acquired in the negative-ion linear mode. embopress.org A common matrix used is 6-aza-2-thiothymine (B1226071) in a solution of acetonitrile (B52724) and ammonium (B1175870) citrate. embopress.org This technique has been instrumental in confirming the molecular weight of this compound and its variants. For instance, analysis of (KDO)2-lipid A from an Escherichia coli mutant (WJW00) showed a characteristic peak at an m/z of 2236.2. sfu.ca Similarly, MALDI-TOF has been used to analyze the products of enzymatic reactions, such as the removal of a Kdo sugar from 1-dephosphorylated (KDO)2-lipid A by a Kdo hydrolase, demonstrating a shift in molecular weight. inrs.ca

Table 1: Representative MALDI-TOF Data for this compound and Related Structures

AnalyteBacterial Source/ConditionObserved m/z ([M-H]⁻)Reference
(KDO)2-lipid AE. coli WJW002236.2 sfu.ca
(KDO)2-lipid AE. coli WBB062236.4 nih.gov
1-dephosphorylated (KDO)2-lipid A (substrate)H. pylori J99 (in vitro)~2156 inrs.ca
1-dephosphorylated Kdo-lipid A (product)H. pylori J99 (in vitro)~1936 inrs.ca

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly sensitive and well-suited for analyzing complex lipids like this compound. semanticscholar.org In ESI, a high voltage is applied to a liquid sample to create an aerosol, leading to the formation of gas-phase ions. This method is often coupled with liquid chromatography for online separation and analysis.

ESI-MS, typically in the negative ion mode, has been used to confirm the structure of (KDO)2-lipid A from various bacterial strains. sfu.ca For example, lipids extracted from the E. coli mutant WJW00, which produces (KDO)2-lipid A, revealed a prominent ion at m/z 2236.2. sfu.catno-pharma.com This corresponds to the deprotonated molecule [M-H]⁻. The high sensitivity of ESI-MS makes it particularly valuable for quantitative pharmacokinetic and metabolic studies of (KDO)2-lipid A. semanticscholar.org

Tandem Mass Spectrometry for Acyloxyacyl Chain Analysis

Tandem mass spectrometry (MS/MS) is crucial for the detailed structural elucidation of the fatty acid components of this compound, particularly the acyloxyacyl chains. In this technique, a specific ion (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide information about the structure of the precursor.

When analyzing (KDO)2-lipid A by tandem MS, the precursor ion corresponding to the full molecule (e.g., m/z 2236.2) can be fragmented. sfu.ca This fragmentation often results in the sequential loss of the Kdo residues, yielding ions at m/z values corresponding to the lipid A portion. sfu.canih.gov For instance, the loss of one Kdo results in a peak at m/z 2016.2, and the loss of both Kdo residues gives a peak at m/z 1796.3. sfu.ca Further fragmentation of the lipid A ion (m/z 1796.3) leads to the loss of the individual fatty acyl chains as neutral carboxylic acids. nih.gov The masses of these neutral losses allow for the identification and localization of the specific fatty acids, including the secondary acyl chains that form the acyloxyacyl structures. nih.govpnas.org This detailed fragmentation pattern is essential for confirming the precise acylation pattern of the lipid A backbone.

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for the purification and separation of this compound from other cellular lipids and lipopolysaccharide variants. Thin-Layer Chromatography (TLC) is a widely used, rapid, and economical technique for this purpose. mcmaster.ca

In TLC, a sample is spotted onto a plate coated with an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds generally move further up the plate.

For the separation of this compound and related precursors, various solvent systems have been employed. A common system consists of chloroform, pyridine, 88% formic acid, and water, often in a ratio of 50:50:16:5 (v/v/v/v). unimi.itlsu.edu Another reported solvent system is chloroform, methanol, acetic acid, and water (25:15:4:4; v/v/v/v). researchgate.net After separation, the lipid spots are visualized. If the lipids are radiolabeled, they can be detected by phosphorimaging. unimi.it For non-labeled lipids, a common method is to spray the plate with 10% sulfuric acid in ethanol (B145695) and then char it on a hot plate to visualize the lipid bands. researchgate.net

Table 2: Common TLC Solvent Systems for this compound Analysis

Solvent System (v/v/v/v)ComponentsApplicationReference
50:50:16:5Chloroform:Pyridine:88% Formic Acid:WaterSeparation of lipid A and glycerophospholipids unimi.itlsu.edu
30:70:16:10Chloroform:Pyridine:88% Formic Acid:WaterSeparation of acylated products of PagP reactions embopress.org
25:15:4:4Chloroform:Methanol:Acetic Acid:WaterAnalysis of crude Kdo2-lipid A derivatives researchgate.net
65:25:4Chloroform:Methanol:WaterSeparation of phospholipids unimi.it

Radioactive Labeling Techniques for Pathway Elucidation

Radioactive labeling is a fundamental technique used to trace the biosynthetic pathway of this compound. By introducing atoms with a radioactive isotope into precursor molecules, researchers can follow the incorporation of these labels into the final product and its intermediates.

A common method involves labeling with Phosphorus-32 (³²P). For instance, [γ-³²P]ATP can be used with the 4'-kinase enzyme (LpxK) to generate [4'-³²P]lipid IVA. asm.org This radiolabeled precursor can then be used in assays with the Kdo transferase (WaaA) to synthesize Kdo2-[4'-³²P]lipid IVA. asm.org The conversion of the labeled substrate to the product can be monitored over time by separating the reaction components by TLC and quantifying the radioactivity in the respective spots using a PhosphorImager. asm.org This approach has been critical in demonstrating the Kdo-dependence of certain lipid A modifying enzymes.

Another frequently used isotope is Carbon-14 (¹⁴C). [¹⁴C]acetate can be supplied to bacterial cultures, where it is converted into acetyl-CoA and subsequently incorporated into fatty acids during their synthesis. springernature.comoup.com By extracting lipids at various time points and analyzing them by TLC and autoradiography, the flow of carbon from acetate (B1210297) into the acyl chains of this compound and other lipids can be traced. This method provides insights into the dynamics of fatty acid synthesis and their incorporation into the lipid A structure.

These labeling techniques, combined with the separation and analytical methods described above, provide a powerful toolkit for elucidating the complex biosynthetic steps leading to the formation of this compound.

Comparative Biosynthesis and Functional Divergence of Kdo 2 Lipid Iva Across Bacterial Species

Species-Specific Modifications and Resulting Lipid A Chemoforms

The core (KDO)2-lipid IVA structure can be extensively modified through the addition or removal of phosphate (B84403) groups, acyl chains, and various sugar moieties. These modifications are catalyzed by a suite of enzymes that vary between bacterial species, leading to distinct lipid A profiles.

Escherichia coli , a well-studied model organism, typically possesses a hexa-acylated and bis-phosphorylated lipid A, a potent activator of the human innate immune system via Toll-like receptor 4 (TLR4). nih.govplos.org However, even within E. coli, modifications can occur. For instance, the addition of a phosphoethanolamine (pEtN) to the outer Kdo group is catalyzed by the enzyme EptB. nih.gov Furthermore, under certain conditions, such as cold adaptation, the late acyltransferase LpxP can incorporate a palmitoleate (B1233929) instead of a laurate chain, likely to adjust membrane fluidity. plos.org

Helicobacter pylori , a bacterium that colonizes the human stomach, produces a significantly different lipid A structure that is poorly recognized by the human TLR4 complex, contributing to its ability to establish chronic infections. nih.gov Key modifications include the removal of the 4'-phosphate group and the 1-phosphate group, the latter being a prerequisite for the addition of a pEtN residue. researchgate.netasm.org H. pylori lipid A is also typically tetra-acylated, lacking the secondary acyl chains found in E. coli. researchgate.net Additionally, a Kdo hydrolase can remove the outer Kdo unit. nih.gov

Neisseria meningitidis , a major cause of bacterial meningitis and sepsis, typically produces a hexa-acylated lipid A, which is a strong inducer of the inflammatory response. plos.org However, a significant fraction of clinical isolates have been found to have mutations in the lpxL1 gene, which is responsible for the addition of a secondary acyl chain. plos.org This results in a penta-acylated lipid A that is less potent at activating TLR4, potentially aiding the bacterium in evading the host's innate immune response. plos.org The lipid A of N. meningitidis can also be modified with phosphoethanolamine (PEA) at the 1 and 4' positions, a process mediated by the LptA transferase, which contributes to resistance against cationic antimicrobial peptides. asm.orgcapes.gov.br

Rhizobium leguminosarum , a nitrogen-fixing symbiont of legumes, displays some of the most dramatic modifications to its lipid A structure. It characteristically lacks phosphate groups at both the 1 and 4' positions. researchgate.netapsnet.org The 4'-position is instead substituted with a galacturonic acid residue. researchgate.netapsnet.org A defining feature is the presence of a very long-chain fatty acid (VLCFA), 27-hydroxyoctacosanoic acid, which is crucial for the stability of the bacterial membrane and its ability to survive within the plant host. apsnet.orgasm.orgasm.org The proximal glucosamine (B1671600) unit of the lipid A backbone is also oxidized to 2-aminogluconate. apsnet.orgasm.org

Yersinia pestis , the causative agent of plague, exhibits temperature-dependent remodeling of its lipid A. At the ambient temperatures found in its flea vector (around 26°C), its lipid A is hexa-acylated. pnas.org However, upon transmission to a mammalian host (37°C), it shifts to a predominantly tetra-acylated form, which is a poor activator of human TLR4 and thus helps the bacterium to evade the host's innate immune system. pnas.orgasm.org This change in acylation is a key virulence strategy. Y. pestis can also modify its lipid A with 4-amino-4-deoxy-L-arabinose (Ara4N), which confers resistance to cationic antimicrobial peptides.

Table 1: Species-Specific Modifications of this compound

Species Key Modifications Resulting Lipid A Chemoform Characteristics Functional Implications
Escherichia coli Addition of phosphoethanolamine (pEtN) to Kdo; Temperature-dependent acylation (LpxP) Potent TLR4 agonist Strong inflammatory response
Helicobacter pylori Removal of 1- and 4'-phosphate groups; Addition of pEtN to 1-position; Tetra-acylated; Kdo hydrolase activity Weak TLR4 agonist Evasion of innate immunity, chronic infection
Neisseria meningitidis Penta-acylation (due to lpxL1 mutation); Phosphoethanolamine (PEA) modification Reduced TLR4 activation; Antimicrobial peptide resistance Immune evasion, reduced coagulopathy
Rhizobium leguminosarum Lack of 1- and 4'-phosphates; Addition of galacturonic acid at 4'-position; Presence of very long-chain fatty acid (VLCFA); Oxidation of proximal glucosamine to 2-aminogluconate Increased membrane stability Adaptation to symbiotic lifestyle
Yersinia pestis Temperature-dependent acylation (hexa- to tetra-acylated); Addition of 4-amino-4-deoxy-L-arabinose (Ara4N) Temperature-dependent TLR4 antagonism; Antimicrobial peptide resistance Immune evasion in mammalian host

Divergent Pathways in Pathogenic vs. Symbiotic Bacteria

The biosynthetic pathways leading to these diverse lipid A structures diverge significantly between pathogenic and symbiotic bacteria, reflecting their different selective pressures.

In pathogenic bacteria like H. pylori and Y. pestis, the modifications to lipid A are primarily aimed at evading the host's innate immune system. The production of under-acylated and de-phosphorylated lipid A species that are poor agonists or even antagonists of TLR4 is a common strategy. nih.govpnas.orgasm.org This allows the bacteria to establish and maintain infections without triggering a strong, and potentially clearing, inflammatory response.

In contrast, symbiotic bacteria like Rhizobium have evolved lipid A structures that are crucial for establishing and maintaining a successful symbiotic relationship. In R. leguminosarum, the presence of the VLCFA is essential for the integrity of the bacterial outer membrane, enabling it to withstand the stresses encountered within the host plant and to differentiate into nitrogen-fixing bacteroids. apsnet.orgasm.org During bacteroid development, the LPS of Rhizobium becomes more hydrophobic, a change that is thought to be important for the interaction with the host's symbiosome membrane. researchgate.netmdpi.com This increased hydrophobicity is, in part, due to modifications in the lipid A. researchgate.net

The genomes of obligate intracellular symbionts, such as Candidatus Blochmannia and Wigglesworthia glossinidia , also reveal adaptations in their lipid A biosynthesis pathways. While they retain the core machinery to produce a basic this compound structure, they have lost some of the late acyltransferase genes. researchgate.netresearchgate.net For example, Candidatus Blochmannia encodes the LpxL acyltransferase for adding a secondary acyl chain, but lacks LpxM. researchgate.net Wigglesworthia is missing both LpxL and LpxM, suggesting it produces a less acylated lipid A. researchgate.net These genomic reductions likely reflect a decreased need for a highly robust outer membrane in the stable intracellular environment and a reduced pressure to evade a host immune response.

Evolutionary Implications of Lipid A Structural Variations

The structural diversity of lipid A is a clear example of evolutionary adaptation. The ability of bacteria to modify their lipid A allows them to thrive in a wide range of ecological niches, from soil and water to the interiors of plant and animal hosts. plos.orgnih.gov The constant interplay between bacterial lipid A structures and the host's innate immune system has driven a co-evolutionary arms race.

The human TLR4/MD-2 complex has evolved to recognize the hexa-acylated, bis-phosphorylated lipid A produced by many commensal and pathogenic bacteria that inhabit mucosal surfaces. plos.org This recognition allows the host to mount a rapid inflammatory response to contain and clear invading bacteria. plos.org In response, many successful pathogens have evolved mechanisms to alter their lipid A structure to avoid this recognition. plos.orgnih.gov This evasion can be achieved by reducing the number of acyl chains, as seen in Y. pestis at mammalian body temperatures, or by removing phosphate groups, as observed in H. pylori. researchgate.netpnas.org

The structural variations in lipid A also have implications for the development of vaccines and therapeutics. Understanding the specific lipid A structures of different pathogens can inform the design of novel antibiotics that target lipid A biosynthesis enzymes. nih.gov Furthermore, lipid A variants with reduced endotoxicity but retained adjuvanticity are promising candidates for vaccine adjuvants. plos.org The study of lipid A diversity not only provides fundamental insights into bacterial evolution and pathogenesis but also opens new avenues for the development of strategies to combat infectious diseases. The structural heterogeneity in LPS biosynthesis reflects the sensitivity of the involved enzymes to environmental pressures, influencing the observed lipid A structural variations. biorxiv.org

Research Strategies and Future Directions in Kdo 2 Lipid Iva Studies

Genetic Engineering and Mutagenesis Approaches (e.g., gene inactivation, CRISPR/Cas9 recombineering)

Genetic engineering and mutagenesis are powerful tools for dissecting the (KDO)₂-lipid IVA biosynthetic pathway and for creating strains that produce specific, modified versions of the molecule. The essentiality of the lipopolysaccharide (LPS) for the viability of most Gram-negative bacteria makes targeted genetic manipulation a cornerstone of research in this field. microbiologyresearch.orgnih.gov

Gene Inactivation: The systematic inactivation of genes encoding the enzymes of the Raetz pathway has been fundamental to elucidating the function of each step. microbiologyresearch.org For instance, mutations in genes like kdtA, which encodes the Kdo transferase, lead to the accumulation of upstream precursors like lipid IVA, confirming the enzyme's role in adding the two Kdo residues. nih.govresearchgate.net Similarly, creating mutants deficient in the "late" acyltransferases, such as LpxL and LpxM, results in the production of (KDO)₂-lipid IVA, demonstrating that this tetra-acylated form is a key intermediate before the final hexa-acylated structure is formed. nih.gov Studies on an E. coli mutant strain, Δ(waaC lpxL lpxM lpxP), revealed that (KDO)₂-lipid IVA is sufficient to support the growth of E. coli under specific slow-growth conditions. nih.gov

CRISPR/Cas9 Recombineering: More recently, CRISPR/Cas9-mediated recombineering has emerged as a highly efficient and precise method for genome editing in bacteria like E. coli. sigmaaldrich.commicrobiologyresearch.org This technology facilitates the creation of scarless insertions, deletions, and point mutations. sigmaaldrich.com A significant application has been the engineering of E. coli strains to enhance the production of (KDO)₂-lipid A. sigmaaldrich.comsigmaaldrich.com This is achieved by knocking out genes involved in the downstream pathways that consume (KDO)₂-lipid A. sigmaaldrich.com By creating targeted double-stranded DNA breaks, the CRISPR/Cas9 system, combined with homologous recombination systems like Lambda-Red (λ-Red), allows for the efficient generation of mutant strains designed to accumulate high-purity (KDO)₂-lipid A for research and clinical applications. sigmaaldrich.com For example, CRISPR/Cas9 has been used to insert Yersinia pestis lipid A biosynthesis genes (kdsD, lpxM, and lpxP) into an E. coli strain that expresses lipid IVA to study the reconstitution of heterologous lipid A structures. microbiologyresearch.org

Table 1: Examples of Genetic Engineering Approaches in (KDO)₂-lipid IVA Research

Technique Target Gene(s) Organism Outcome Reference(s)
Gene Inactivation kdtA (Kdo transferase) E. coli Accumulation of lipid IVA and its acylated derivatives. nih.gov
Gene Inactivation lpxL1 (acyltransferase) Neisseria meningitidis Production of penta-acylated lipid A instead of hexa-acylated.
Gene Inactment Δ(waaC lpxL lpxM lpxP) E. coli Production of primarily (KDO)₂-lipid IVA; sufficient for slow growth. nih.gov
CRISPR/Cas9 Recombineering Degradation pathway genes E. coli Enhanced accumulation of high-purity (≥98%) (KDO)₂-lipid A. sigmaaldrich.com
CRISPR/Cas9 Recombineering Insertion of kdsD, lpxM, lpxP E. coli Attempted reconstitution of Yersinia pestis lipid A structure. microbiologyresearch.org

In vitro Enzyme Activity Assays and Reconstitution Systems

In vitro assays are indispensable for the detailed biochemical characterization of the enzymes involved in the (KDO)₂-lipid IVA pathway. These assays allow researchers to study individual enzyme kinetics, substrate specificity, and inhibitor interactions in a controlled environment, free from the complexities of the cellular milieu. microbiologyresearch.organnualreviews.org

A significant breakthrough that facilitated these studies was the discovery and characterization of LpxK, the kinase that phosphorylates the 4'-position of the disaccharide precursor to form lipid IVA. microbiologyresearch.org This discovery enabled the production of highly pure, radiolabelled lipid A substrates, such as Kdo₂-[4′-³²P]lipid IVA, which are essential for sensitive and quantitative in vitro assays. microbiologyresearch.orgresearchgate.net

These assays typically involve incubating a specific radiolabeled substrate with a source of the enzyme, which can be a purified recombinant protein or membranes isolated from bacteria overexpressing the enzyme. researchgate.netasm.org The reaction products are then separated using techniques like thin-layer chromatography (TLC) and detected by phosphorimaging. researchgate.net This approach has been used to characterize the activity of numerous enzymes, including the Kdo transferase (WaaA/KdtA), late acyltransferases (LpxL, LpxM), and various modifying enzymes. researchgate.netasm.org For example, in vitro assays using membranes from Helicobacter pylori demonstrated that its WaaA enzyme is bifunctional, transferring two Kdo residues to lipid IVA, and also revealed the activity of a novel Kdo hydrolase. asm.org

Reconstitution of parts of the biosynthetic pathway in vitro provides deeper insights into the interplay between different enzymes. While fully reconstituted in vitro systems for the entire LPS transport pathway have not yet been reported, the study of individual enzymatic steps using purified components is well-established. annualreviews.org These systems have confirmed, for instance, that the Kdo transferase WaaA can tolerate lipid A acceptor substrates with different acylation patterns and that late acyltransferases like LpxL and LpxM require the presence of the Kdo sugars on lipid IVA to function efficiently. microbiologyresearch.orgmicrobiologyresearch.org

Identification of Novel Modifying Enzymes

Gram-negative bacteria display remarkable diversity in the structure of their lipid A, often due to the presence of enzymes that modify the core (KDO)₂-lipid A structure. Identifying these novel enzymes is crucial for understanding bacterial adaptation, pathogenesis, and the modulation of host immune responses. nih.gov

Bioinformatics approaches, coupled with genetic and biochemical analyses, have been instrumental in discovering new modifying enzymes. For example, a novel Kdo hydrolase was identified in Helicobacter pylori and Francisella tularensis. researchgate.netasm.org In vitro assays showed that this enzyme is capable of removing the outer Kdo residue from a (KDO)₂-lipid A precursor, a modification that was previously unrecognized. asm.org In H. pylori, this Kdo removal was found to be dependent on the prior dephosphorylation of the 1-phosphate group of the lipid A domain. asm.org

Other modifying enzymes that act on the (KDO)₂-lipid A structure have been characterized in various bacteria:

PagP: An outer membrane acyltransferase that transfers a palmitate from a phospholipid to the lipid A, creating a hepta-acylated structure. nih.gov

PagL: A deacylase that can remove an acyl chain. nih.gov

LpxR: An outer membrane 3'-O-deacylase that hydrolyzes the acyloxyacyl linkage at the 3' position. nih.gov

LpxO: An oxygenase that hydroxylates an acyl chain. nih.gov

ArnT: A transferase that adds a 4-amino-4-deoxy-L-arabinose (L-Ara4N) moiety to the phosphate (B84403) groups, a modification often associated with resistance to cationic antimicrobial peptides. microbiologyresearch.org

EptB: An enzyme that adds a phosphoethanolamine group to the outer Kdo residue. nih.gov

RgtA/RgtB: Transferases in Rhizobium leguminosarum that add galacturonic acid to the outer Kdo sugar. nih.govresearchgate.net

The identification of these enzymes expands our understanding of the chemical diversity of LPS and provides new targets for antimicrobial development and the engineering of bacteria with tailored immunostimulatory properties. nih.govmicrobiologyresearch.org

Systems Biology and Pathway Modeling Approaches

Systems biology approaches, particularly the construction of quantitative pathway models, offer a holistic view of (KDO)₂-lipid A biosynthesis. These models integrate extensive experimental data on enzyme kinetics, substrate concentrations, and gene regulation to simulate the behavior of the entire pathway. plos.orgmdpi.com

A complete pathway model for E. coli lipid A biosynthesis has been developed, accounting for the nine enzymatic steps leading to (KDO)₂-lipid A and its subsequent regulation. plos.orgnih.gov This model incorporates post-transcriptional regulation, such as the controlled degradation of the LpxC and WaaA enzymes by the FtsH protease. plos.org

Key insights from such modeling include:

Rate-Limiting Steps: While LpxC, which catalyzes the first committed step, is often considered the primary rate-limiting enzyme, pathway modeling suggests that when regulation is accounted for, the kinase LpxK may actually be the rate-limiting enzyme under physiological conditions. This has significant implications for drug development, suggesting LpxK could be a more effective target than LpxC. plos.org

Regulatory Roles: Modeling has shown that the regulation of WaaA (the Kdo transferase) may serve to control the rate of lipid A production, particularly when the concentration of the Kdo sugar donor is low. It may also function to control the number of Kdo residues attached to lipid A. plos.org

Metabolic Channeling: Discrepancies between model predictions and experimental results can suggest new biological hypotheses. For example, modeling has pointed to the possibility of metabolic channeling between certain enzymes in the pathway, such as LpxH and LpxB, and has suggested that some enzymes may have broader substrate specificities than previously thought. plos.org

These systems-level analyses are powerful for predicting pathway behavior in response to genetic or environmental perturbations and for identifying the most sensitive control points for therapeutic intervention. plos.orgresearchgate.net

Computational Studies on Enzyme-Substrate Interactions

Computational methods, including molecular dynamics (MD) simulations and docking studies, provide atomic-level insights into the interactions between the enzymes of the (KDO)₂-lipid IVA pathway and their substrates. These studies complement experimental data by revealing the structural basis for enzyme function, specificity, and inhibition.

Crystal structures of several enzymes in the pathway, including LpxA, LpxC, LpxD, LpxK, and the Kdo transferase KdtA, have been solved, providing static snapshots of the proteins. nih.govannualreviews.org Computational studies build upon these structures to explore their dynamic behavior. For example, MD simulations of the Kdo transferase KdtA from Aquifex aeolicus have helped to delineate the CMP-Kdo binding site and identify a cluster of conserved residues likely involved in membrane attachment and binding the lipid IVA acceptor substrate. nih.gov

MD simulations are also used to study how the final (KDO)₂-lipid A molecule interacts with other proteins and the bacterial membrane itself. Simulations of the ABC transporter MsbA, which flips LPS across the inner membrane, have provided insights into the mechanism of lipid translocation. nih.gov Furthermore, all-atom MD simulations have been employed to investigate the interaction of antimicrobial peptides like polymyxins with the outer membrane of bacteria such as Acinetobacter baumannii. nih.gov These simulations, informed by lipidomics data, model the complex outer membrane containing (KDO)₂-lipid A and reveal how the peptide binds to and disrupts the membrane, highlighting the importance of specific interactions with lipid A. nih.gov Such computational approaches are invaluable for the rational design of new antibiotics that target either the biosynthetic enzymes or the final LPS structure.

Q & A

Q. How can multi-omics approaches elucidate (KDO)₂-lipid IVA’s metabolic fate in vivo?

  • Methodological Answer : Combine lipidomics (LC-MS/MS), proteomics (SILAC), and transcriptomics (RNA-seq) in a time-series study. Use pathway enrichment analysis (e.g., KEGG, Reactome) to map metabolic shifts. Validate with isotopic tracing (¹³C-labeled (KDO)₂-lipid IVA) to track incorporation into cellular membranes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。